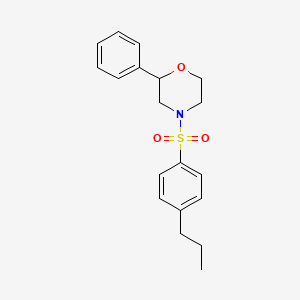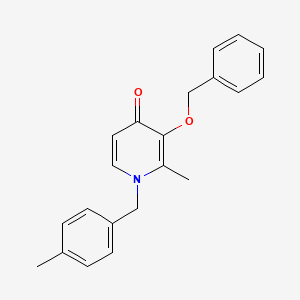
3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone, commonly referred to as 3MBP, is a heterocyclic compound with a broad range of applications in the fields of pharmaceuticals, agrochemicals, and biochemistry. It has been used as a precursor in the synthesis of various drugs and is also known to exhibit biological activity.
Wissenschaftliche Forschungsanwendungen
3MBP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various drugs and compounds and has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of various polymers systems and as a catalyst in organic reactions. Additionally, 3MBP has been used as an inhibitor of enzymes and has been studied for its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 3MBP is not fully understood. However, it is known to interact with various enzymes, receptors, and other proteins in a variety of ways. In particular, 3MBP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. Additionally, 3MBP has been shown to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MBP are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 3MBP has been shown to have anti-bacterial, anti-fungal, and anti-viral properties. It has also been shown to inhibit the release of histamine, which can lead to allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
3MBP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent for many scientific experiments. Additionally, its wide range of biological activities makes it a useful tool for studying various biochemical and physiological processes. However, 3MBP has some limitations as well. For example, it has a relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, its biological activity is not always consistent, making it difficult to predict the outcome of experiments using 3MBP.
Zukünftige Richtungen
There are many potential future directions for the use of 3MBP. One potential direction is to investigate its use as an anti-cancer agent. Additionally, 3MBP could be studied for its potential use as an anti-viral or anti-bacterial agent. It could also be studied for its potential use as an anti-inflammatory agent. Additionally, 3MBP could be studied for its potential use in the synthesis of various heterocyclic compounds and polymers systems. Finally, 3MBP could be studied for its potential use as a catalyst in organic reactions.
Synthesemethoden
3MBP can be synthesized using a variety of methods. The most common method is the reaction of benzaldehyde and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of an acid catalyst. This method yields a high yield of 3MBP with a purity of more than 99%. Other methods for the synthesis of 3MBP include the reaction of benzyl alcohol and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of a base catalyst and the reaction of benzyl bromide and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]-3-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-16-8-10-18(11-9-16)14-22-13-12-20(23)21(17(22)2)24-15-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUVZVGWJFFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2457450.png)
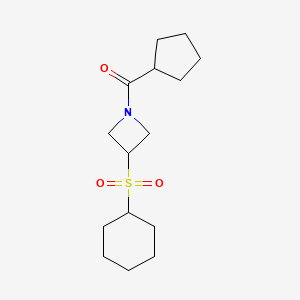
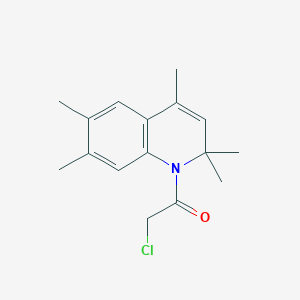
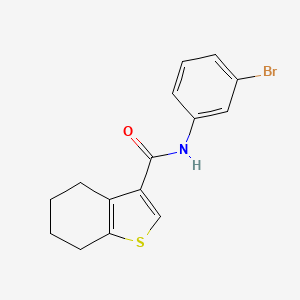
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
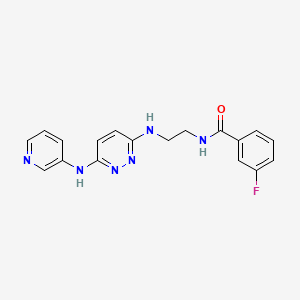
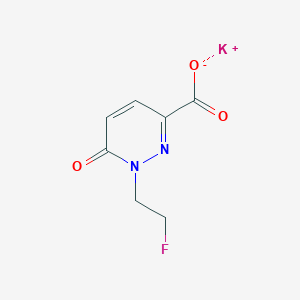


![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
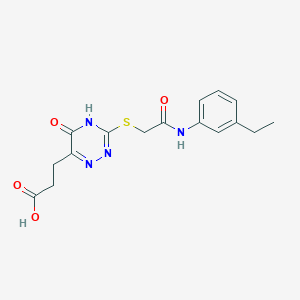
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)
